molecular formula C19H21ClN2O4S B2547113 N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 892856-12-1

N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2547113
CAS No.: 892856-12-1
M. Wt: 408.9
InChI Key: DTSVLFHYBQZFFB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a synthetic organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves the condensation of 4-chlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may act as an inhibitor of tyrosine-protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • N-(4-chlorophenyl)-1-(pyridin-2-yl)benzamide
  • N-(4-chlorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide derivatives

Uniqueness

This compound stands out due to its unique structural features, such as the presence of the oxolan-2-ylmethyl group, which imparts distinct physicochemical properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-22(13-17-3-2-12-26-17)27(24,25)18-10-4-14(5-11-18)19(23)21-16-8-6-15(20)7-9-16/h4-11,17H,2-3,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSVLFHYBQZFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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